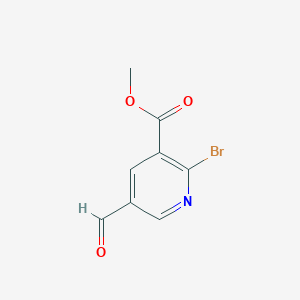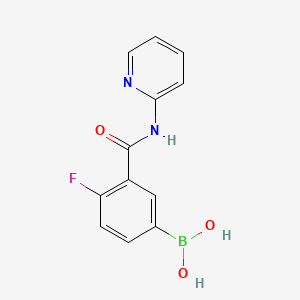
Pyrrolidine, 2-((4-chloro-2-(trifluoromethyl)phenyl)imino)-1-(2,3-dichloro-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-[2,3-Dichloroprop-2-Enyl]Pyrrolidin-2-Imine is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-[2,3-Dichloroprop-2-Enyl]Pyrrolidin-2-Imine typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-(trifluoromethyl)aniline and 2,3-dichloropropene. The synthesis process may involve:
Nucleophilic Substitution: The reaction between 4-chloro-2-(trifluoromethyl)aniline and 2,3-dichloropropene under basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Imine Formation: The final step involves the formation of the imine group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-[2,3-Dichloroprop-2-Enyl]Pyrrolidin-2-Imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-[2,3-Dichloroprop-2-Enyl]Pyrrolidin-2-Imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-[2,3-Dichloroprop-2-Enyl]Pyrrolidin-2-Imine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Pathways: Affecting cellular signaling pathways to induce specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(Trifluoromethyl)Phenyl Isocyanate: Similar in structure but contains an isocyanate group instead of an imine group.
N-[2-Chloro-4-(Trifluoromethyl)Phenyl]Acetamide: Similar in structure but contains an acetamide group instead of a pyrrolidine ring.
Uniqueness
N-[4-Chloro-2-(Trifluoromethyl)Phenyl]-1-[2,3-Dichloroprop-2-Enyl]Pyrrolidin-2-Imine is unique due to the combination of its halogenated aromatic ring, pyrrolidine ring, and imine group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
32280-92-5 |
|---|---|
Fórmula molecular |
C14H12Cl3F3N2 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(Z)-2,3-dichloroprop-2-enyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C14H12Cl3F3N2/c15-7-10(17)8-22-5-1-2-13(22)21-12-4-3-9(16)6-11(12)14(18,19)20/h3-4,6-7H,1-2,5,8H2/b10-7-,21-13? |
Clave InChI |
LBVQHZWATZDVIH-NGLDULLHSA-N |
SMILES isomérico |
C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)C/C(=C/Cl)/Cl |
SMILES canónico |
C1CC(=NC2=C(C=C(C=C2)Cl)C(F)(F)F)N(C1)CC(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



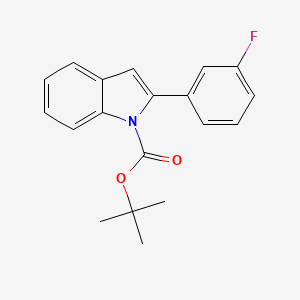
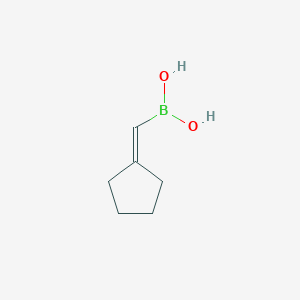
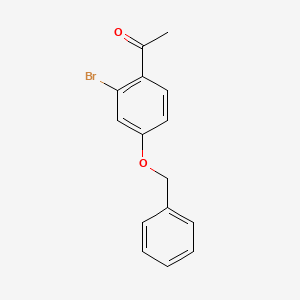
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

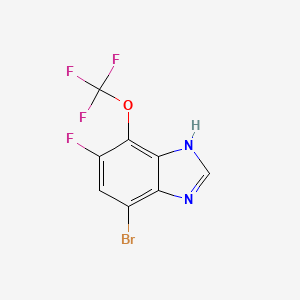
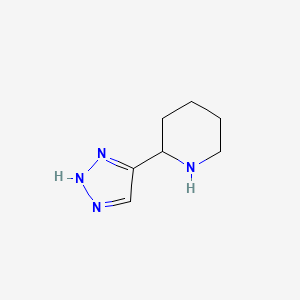
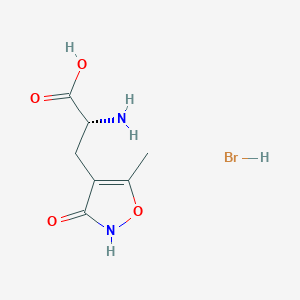
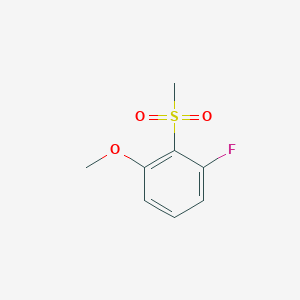

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
